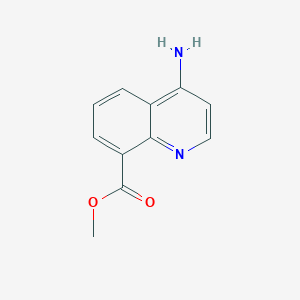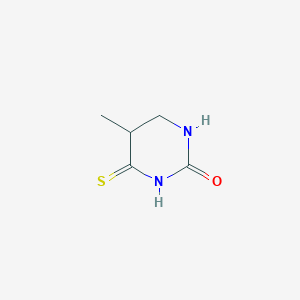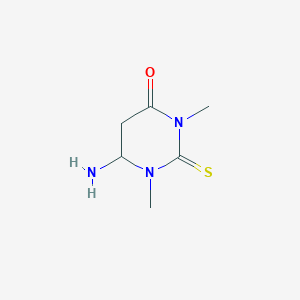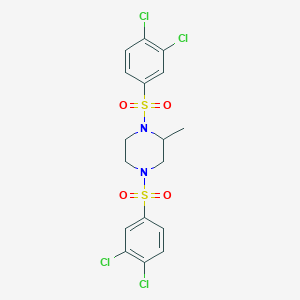![molecular formula C25H24N3O4+ B12346375 2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)
2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-metilfenil)metil]-2-[3-(4-metoxifenil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolin-1-il]acetamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinazolinona y varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(4-metilfenil)metil]-2-[3-(4-metoxifenil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolin-1-il]acetamida típicamente involucra múltiples pasos. Un método común incluye la condensación de 4-metoxibenzaldehído con ácido antranílico para formar el núcleo de quinazolinona. Este intermedio luego se hace reaccionar con N-[(4-metilfenil)metil]acetamida bajo condiciones específicas para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como ácido acético .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores por lotes a gran escala donde los reactivos se combinan bajo temperaturas y presiones controladas. El uso de sistemas automatizados garantiza un control preciso de los parámetros de reacción, lo que lleva a mayores rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(4-metilfenil)metil]-2-[3-(4-metoxifenil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolin-1-il]acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona, mientras que la reducción puede conducir a la formación de derivados de amina .
Aplicaciones Científicas De Investigación
N-[(4-metilfenil)metil]-2-[3-(4-metoxifenil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolin-1-il]acetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(4-metilfenil)metil]-2-[3-(4-metoxifenil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolin-1-il]acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{2-[(4-metoxifenoxi)metil]fenil}-4,4,5,5-tetrametil-1,3,2-dioxaborolano
- N-(4-metoxibencil)-2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)bencenamina
- (E)-4-(3-(3-(4-metoxifenil)acrilóil)fenoxi)butil 2-hidroxibenzoato
Singularidad
Lo que distingue a N-[(4-metilfenil)metil]-2-[3-(4-metoxifenil)-2,4-dioxo-1,2,3,4-tetrahidroquinazolin-1-il]acetamida de compuestos similares es su combinación única de grupos funcionales y su potencial para diversas aplicaciones. Su núcleo de quinazolinona y su grupo metoxifenil contribuyen a sus propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C25H24N3O4+ |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-17-7-9-18(10-8-17)15-26-23(29)16-27-22-6-4-3-5-21(22)24(30)28(25(27)31)19-11-13-20(32-2)14-12-19/h3-14,21H,15-16H2,1-2H3/p+1 |
Clave InChI |
ZPVQKCFEUHMHCE-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12346299.png)
![(4S)-4-amino-5-[[(2S)-4-amino-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12346300.png)

![N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B12346324.png)
![Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346332.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B12346337.png)
![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)
![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)



